molecular formula C7H9N5O2 B11517691 3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine

3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine

Cat. No.: B11517691
M. Wt: 195.18 g/mol
InChI Key: VDXQWTGSSPTYAJ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine is a heterocyclic compound with a fused triazine and imidazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine typically involves the construction of the imidazole and triazine rings. One common method is the annulation of the azole fragment to the 1,2,4-triazine ring. This can be achieved through azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Enamines and enolates are promising synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]-triazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both nitro and methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

3,6-dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C7H9N5O2/c1-4-3-11-5(2)8-6(12(13)14)7(11)10-9-4/h10H,3H2,1-2H3

InChI Key

VDXQWTGSSPTYAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC2=C(N=C(N2C1)C)[N+](=O)[O-]

Origin of Product

United States

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